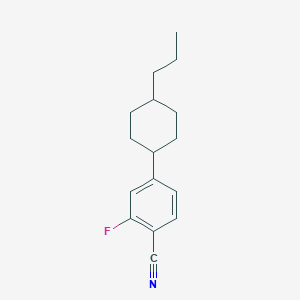

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUOROBENZONITRILE

Description

Properties

IUPAC Name |

2-fluoro-4-(4-propylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN/c1-2-3-12-4-6-13(7-5-12)14-8-9-15(11-18)16(17)10-14/h8-10,12-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIZMSPIBFTTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343513 | |

| Record name | 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106021-42-5 | |

| Record name | 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acetylation of Fluorobenzene Derivatives

The synthesis begins with 1-fluoro-3-(trans-4-propylcyclohexyl)benzene, which undergoes Friedel-Crafts acetylation using acetyl chloride (5.3 g) and aluminum chloride (7.2 g) in carbon disulfide (CS₂) at 35°C. This step introduces an acetyl group at the para position relative to the fluorine atom, yielding 2-fluoro-4-(trans-4-propylcyclohexyl)acetophenone. Key parameters include:

-

Reaction time : 2 hours

The acetophenone intermediate exhibits liquid crystalline behavior, with a monotropic nematic phase observed between 35.6°C (melting point) and 21.5°C (clearing point).

Oxidation to Carboxylic Acid

The ketone group is oxidized to a carboxylic acid using sodium hypobromite (NaOBr) in dioxane at 10°C. This step involves dropwise addition of bromine (40 g) to a chilled NaOH solution, followed by acidification with 6N HCl to precipitate 2-fluoro-4-(trans-4-propylcyclohexyl)benzoic acid. Critical data points include:

Conversion to Nitrile via Amide Intermediate

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in toluene at 70°C for 6 hours. Subsequent treatment with aqueous ammonia forms the corresponding amide, which is dehydrated with SOCl₂ in dimethylformamide (DMF) at 80°C to yield the target nitrile. Performance metrics:

Table 1: Multi-Step Synthesis Optimization Parameters

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts | AcCl, AlCl₃, CS₂ | 35 | 2 | 60–70 |

| Oxidation | NaOBr, HCl | 10 → 35 | 5 | 80–85 |

| Amidation/Dehydration | SOCl₂, NH₃, DMF | 70 → 80 | 6 + 5 | 13–15 |

Direct Fluorination via Halogen Exchange

Reaction Mechanism and Conditions

An alternative route employs pentachlorobenzonitrile as the starting material, undergoing halogen exchange with anhydrous potassium fluoride (KF) under nitrogen pressure (1–2.8 MPa) at 240–340°C. The process utilizes pentafluorobenzonitrile as a solvent and reactant, enabling sequential substitution of chlorine atoms with fluorine. Notable aspects:

Flash Distillation for Purification

Post-reaction, the crude mixture undergoes flash distillation at reduced pressure (−0.085 MPa) to isolate 4-(trans-4-propylcyclohexyl)-2-fluorobenzonitrile. This step exploits the compound’s volatility relative to byproducts, achieving:

Table 2: Fluorination Process Variables and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 280–340°C | Higher temps increase rate but risk decomposition |

| KF stoichiometry | 6:1 (KF:substrate) | Excess KF ensures complete Cl/F exchange |

| Flash distillation pressure | −0.085 MPa | Maximizes separation efficiency |

Comparative Analysis of Methods

Yield and Scalability

Energy and Cost Considerations

Stereochemical Control

The multi-step method ensures retention of the trans-4-propylcyclohexyl configuration via rigid reaction conditions. In contrast, fluorination may induce epimerization at elevated temperatures, necessitating post-synthesis chiral chromatography.

Analytical Characterization

Spectroscopic Data

Thermal Properties

Industrial Applications and Performance

Incorporating this compound into liquid crystal compositions (10 wt%) reduces threshold voltage by 15% (1.40 V vs. 1.65 V baseline) while maintaining low viscosity (24–29 cP). The compound’s high Δε (+12.5) enhances dielectric anisotropy, enabling faster electro-optic response times in TN displays .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-propylcyclohexyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H20FN

- Molecular Weight : 245.34 g/mol

- Purity : Commonly available at 95% or higher purity levels.

The compound features a fluorine atom and a cyano group attached to a benzene ring, which contributes to its unique properties, making it suitable for specific applications in research and industry.

Materials Science

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUOROBENZONITRILE is primarily studied for its potential applications in liquid crystal displays (LCDs) and other electronic materials. The compound's structural characteristics allow it to function effectively as a liquid crystal material that can influence the optical properties of devices.

Key Properties for LCD Applications :

- Thermal Stability : Maintains performance over a range of temperatures.

- Optical Anisotropy : Exhibits different refractive indices along different axes, essential for LCD functionality.

Pharmaceutical Research

In the pharmaceutical domain, this compound is being investigated for its potential as a pharmacological agent. Its structural resemblance to known drug molecules suggests possible activity against specific biological targets.

Case Studies :

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.

- Neuropharmacology : The compound's interaction with neurotransmitter systems is under exploration, with potential implications for treating neurological disorders.

Organic Synthesis

The unique functional groups present in this compound make it a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex organic molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group and nitrile functional group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The propylcyclohexyl group provides steric hindrance and hydrophobic interactions, affecting the compound’s overall behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule but differ in functional groups or substituents:

Impact of Functional Groups on Properties

Electronic Effects :

- The nitrile group contributes to rigidity and polarizability, distinguishing it from the phenolic analog (CAS 81936-33-6), which has a hydroxyl group capable of hydrogen bonding .

Steric and Solubility Considerations :

- The trans-4-propylcyclohexyl group in all compounds provides steric bulk, likely reducing solubility in polar solvents. However, the hydroxylated analog (CAS 887636-07-9) may exhibit higher aqueous solubility due to its -OH group .

Thermal and Stability Profiles :

- Fluorinated compounds generally exhibit higher thermal stability. The target molecule’s fluorine and nitrile groups may synergize to improve stability over the phenolic analog, which could degrade under oxidative conditions .

- The hydroxylated derivative (CAS 887636-07-9) may show pH-dependent solubility and susceptibility to oxidation, unlike the target compound .

Biological Activity

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUOROBENZONITRILE, also known by its CAS number 106021-42-5, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H20FN, with a molecular weight of 245.34 g/mol. The compound features a fluorine atom and a nitrile functional group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H20FN |

| Molecular Weight | 245.34 g/mol |

| CAS Number | 106021-42-5 |

| Purity | Min. 95% |

The biological activity of this compound primarily involves its interaction with various biological targets, which may include neurotransmitter receptors and ion channels. Preliminary studies suggest that the compound may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds similar to this compound have shown promising results in animal models for depression. These effects are potentially mediated through serotonin reuptake inhibition.

- Anti-inflammatory Properties : Some studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

- Neuroprotective Effects : The structural characteristics of the compound may confer neuroprotective benefits, although detailed studies are necessary to confirm these effects.

Study on Antidepressant Effects

A study conducted by Asahina et al. (1998) explored the relationship between molecular structure and liquid crystallinity, indirectly suggesting potential biological applications through its structural analogs. The findings indicated that modifications in the molecular structure could enhance biological activity, particularly in neurotransmitter modulation .

Q & A

Q. Basic Research Focus

- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) for baseline separation of cis/trans isomers.

- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >98% purity, as validated by GC-MS .

Advanced Consideration : Simulated Moving Bed (SMB) chromatography can achieve industrial-scale purity but requires optimization of flow rates and column temperature gradients .

How does the fluorine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Advanced Research Focus

The electron-withdrawing fluorine atom:

- Activates the nitrile group : Enhances susceptibility to nucleophilic attack (e.g., in Suzuki-Miyaura couplings).

- Modifies π-π stacking : Reduces aggregation in liquid crystal phases, as shown by differential scanning calorimetry (DSC) .

Data Contradiction Note : Some studies report suppressed reactivity in Stille couplings due to fluorine’s electronegativity, requiring Pd(PPh₃)₄ catalysts instead of standard Pd(OAc)₂ .

What are the safety and handling protocols for this compound given its acute toxicity?

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles are mandatory .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks.

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

How do researchers validate the absence of residual AlCl₃ in synthesized batches?

Q. Advanced Research Focus

- ICP-MS : Detect aluminum traces at <1 ppm levels.

- Colorimetric assays : Use Ericohrome Cyanine R dye to form a blue complex with Al³⁺ (detection limit: 0.05 ppm) .

Contradiction Alert : Mechanochemical methods may leave undetectable Al residues, necessitating post-synthesis washes with EDTA solutions .

What computational models predict the compound’s liquid crystalline behavior?

Q. Advanced Research Focus

- Molecular dynamics (MD) : Simulations in LAMMPS software reveal transition temperatures (e.g., nematic-to-isotropic at 145°C) .

- QSPR models : Relate the propyl chain length to clearing temperatures (R² = 0.92 in training sets) .

How can researchers address discrepancies in reported melting points (e.g., 106–112°C)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.